N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide

bioactivity profiling chemical biology target engagement

N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide (CAS 642085-25-4) is a synthetic small molecule belonging to the broader naphthalene carboxamide chemical class, characterized by a naphthalene-2-carboxamide core linked via an amide bond to a 4-fluoro-3-substituted phenyl ring bearing a pyrazin-2-yloxymethyl ether moiety. Structurally, it shares the naphthalene carboxamide scaffold with well-characterized pharmacological tool compounds such as VU0364739 (a selective phospholipase D2 inhibitor) and BP 897 (a dopamine D3 receptor partial agonist).

Molecular Formula C22H16FN3O2
Molecular Weight 373.4 g/mol
CAS No. 642085-25-4
Cat. No. B12576311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide
CAS642085-25-4
Molecular FormulaC22H16FN3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4
InChIInChI=1S/C22H16FN3O2/c23-20-8-7-19(12-18(20)14-28-21-13-24-9-10-25-21)26-22(27)17-6-5-15-3-1-2-4-16(15)11-17/h1-13H,14H2,(H,26,27)
InChIKeySCXZUGSAGFVRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide (CAS 642085-25-4) — Chemical Class and Structural Positioning


N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide (CAS 642085-25-4) is a synthetic small molecule belonging to the broader naphthalene carboxamide chemical class, characterized by a naphthalene-2-carboxamide core linked via an amide bond to a 4-fluoro-3-substituted phenyl ring bearing a pyrazin-2-yloxymethyl ether moiety [1]. Structurally, it shares the naphthalene carboxamide scaffold with well-characterized pharmacological tool compounds such as VU0364739 (a selective phospholipase D2 inhibitor) and BP 897 (a dopamine D3 receptor partial agonist) . The compound is cataloged in chemical supplier databases with a molecular formula of C22H16FN3O2 and a molecular weight of 373.4 g/mol [2]. Unlike its structurally related analogs that possess extensive, publicly-validated biological activity profiles, this compound currently lacks any disclosed potency, selectivity, or functional data in peer-reviewed literature or major bioactivity databases, making it a scientifically uncharacterized member of its structural class [3].

Why Generic Substitution Fails: Critical Evidence Gaps for N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide (CAS 642085-25-4)


Generic substitution among naphthalene carboxamide derivatives is not scientifically supportable due to the profound impact of specific substituent patterns on biological target engagement, potency, and selectivity. Well-characterized analogs such as VU0364739 exhibit a defined selectivity window (PLD2 IC50 = 20 nM vs. PLD1 IC50 = 1,500 nM; approximately 75-fold selectivity), while BP 897 demonstrates sub-nanomolar dopamine D3 receptor affinity (Ki = 0.92 nM) with 70-fold selectivity over D2 receptors . The pyrazin-2-yloxymethyl ether substituent and the 4-fluoro substitution pattern present in CAS 642085-25-4 are not represented in these reference compounds, introducing unknown effects on molecular recognition, pharmacokinetic properties, and off-target profiles [1]. Absent any publicly available IC50, Ki, EC50, or selectivity data for CAS 642085-25-4 in authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay, substituting this compound for a validated analog in any experimental system introduces an unquantifiable risk of target disengagement, altered potency, or unexpected polypharmacology [2]. Procurement decisions must therefore be guided by the specific structural features and the complete absence of functional validation, not merely by membership in the naphthalene carboxamide class.

Quantitative Evidence Guide: N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide (CAS 642085-25-4) vs. Structural Analogs


Bioactivity Data Availability: CAS 642085-25-4 vs. VU0364739 and BP 897

CAS 642085-25-4 has no publicly reported IC50, Ki, EC50, or any other quantitative biological activity measurement in any major public database, including ChEMBL, BindingDB, or PubChem BioAssay [1]. In contrast, the structurally related naphthalene carboxamide VU0364739 has a well-defined PLD2 IC50 of 20 nM (enzymatic assay), and BP 897 has a dopamine D3 receptor Ki of 0.92 nM (radioligand binding assay) . This represents an absence of any quantitative potency data for CAS 642085-25-4 compared to sub-nanomolar to low nanomolar potency for its class analogs.

bioactivity profiling chemical biology target engagement

Selectivity Profile Characterization: Unvalidated Target vs. Defined Selectivity Windows

CAS 642085-25-4 has no reported selectivity data for any biological target. In contrast, VU0364739 has a defined selectivity window of approximately 75-fold for PLD2 over PLD1 (PLD2 IC50 = 20 nM vs. PLD1 IC50 = 1,500 nM), and BP 897 exhibits 70-fold selectivity for dopamine D3 over D2 receptors (D3 Ki = 0.92 nM vs. D2 Ki = 61 nM) with additional profiling against D1, D4, 5-HT1A, and adrenergic receptors . Without any cross-target profiling data, the selectivity of CAS 642085-25-4 for any intended target versus related off-targets is entirely unknown.

selectivity profiling off-target risk chemical probe validation

Structural Differentiation: Pyrazin-2-yloxymethyl Ether Motif vs. Piperazine-Linked and Unsubstituted Analogs

The structural architecture of CAS 642085-25-4 features a unique pyrazin-2-yloxymethyl ether linkage between the 4-fluoro-3-substituted phenyl ring and the pyrazine moiety, a motif not found in the comparators VU0364739 (which bears a piperazine-ethyl linker to a fluorophenyl group) or BP 897 (which contains a butyl-piperazine linker to a methoxyphenyl group) [1]. The pyrazine ring in CAS 642085-25-4 introduces additional hydrogen bond acceptor capability (two nitrogen atoms) and altered electron distribution compared to the phenyl or piperazine groups in the comparators, which may result in distinct target binding profiles [2].

structure-activity relationship chemical scaffold pharmacophore

Literature and Database Presence: Unpublished vs. Extensively Referenced Comparators

CAS 642085-25-4 has zero peer-reviewed publications, zero patent examples with disclosed biological data, and zero entries in major bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) [1]. In contrast, VU0364739 is cited in multiple peer-reviewed studies including cellular PLD2 inhibition assays and influenza titer reduction experiments, while BP 897 has an extensive publication record spanning dopamine receptor pharmacology and cocaine-seeking behavior models [2][3]. This discrepancy in public disclosure status represents a critical differentiator for procurement: the target compound lacks any independent experimental validation.

public disclosure peer-reviewed validation reproducibility

Application Scenarios and Procurement Guidance for N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide (CAS 642085-25-4)


Structural Novelty-Driven Chemical Library Expansion

CAS 642085-25-4 may be procured for inclusion in diversity-oriented screening libraries where the primary selection criterion is scaffold novelty rather than pre-validated biological activity. The pyrazin-2-yloxymethyl ether motif is structurally distinct from the piperazine-based linkers found in VU0364739 and BP 897, and is absent from the naphthalene 5-HT1 ligand series described in patent US2001/0004669 [1]. In high-throughput screening campaigns, this structural uniqueness may yield hit profiles complementary to existing naphthalene carboxamide collections. However, procurement for this purpose should be accompanied by the explicit acknowledgment that no target engagement, potency, or selectivity data exist to guide assay design or hit validation.

SAR Exploration Around the Pyrazine-Ether Linker Pharmacophore

For medicinal chemistry programs investigating structure-activity relationships (SAR) within the naphthalene carboxamide class, CAS 642085-25-4 provides a case study in pyrazine-ether linker geometry. The compound can serve as a synthetic reference standard or intermediate for generating derivatives with systematic modifications to the pyrazine ring, ether oxygen, and fluorine substitution pattern [2]. This application leverages the compound's structural attributes and does not require pre-existing biological validation, as the goal is SAR exploration rather than immediate pharmacological profiling.

Negative Control Compound for Naphthalene Carboxamide Assay Development

Given the structural similarity of CAS 642085-25-4 to validated naphthalene carboxamide inhibitors (e.g., VU0364739 and BP 897) combined with its complete lack of reported biological activity, the compound could be evaluated as a potential negative control for assays targeting this chemical scaffold . If experimental profiling confirms that CAS 642085-25-4 is indeed inactive against a panel of targets engaged by its active analogs, it would provide a valuable specificity control. However, this application requires upfront investment in target profiling, and procurement should be contingent on a plan to generate the missing bioactivity data.

Computational Chemistry and In Silico Modeling Studies

CAS 642085-25-4 is suitable for computational chemistry applications including molecular docking, pharmacophore modeling, and quantum mechanical calculations focused on the naphthalene carboxamide scaffold. The compound's well-defined molecular structure (C22H16FN3O2, MW 373.4 g/mol), combined with the absence of confounding biological data, makes it a clean test case for in silico predictions of binding poses, physicochemical properties, and ADME parameters [3]. Researchers can use the compound for virtual screening studies without the bias introduced by known activity data, enabling unbiased assessment of computational models.

Quote Request

Request a Quote for N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.